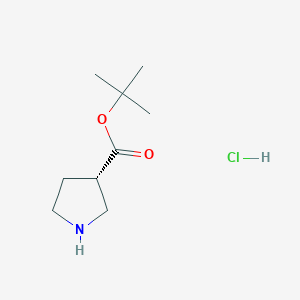
4-(difluoromethyl)-2-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-2-fluorobenzaldehyde is a chemical compound with the molecular formula C8H6F2O . It is also known by other names such as 4-(Difluoromethyl)benzaldehyde, 4-Formylbenzal fluoride, α,α-Difluoro-p-tolualdehyde .
Synthesis Analysis
A simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones was established from readily available 2-aminoacetophenones and iso (thio)cyanates mediated by Selectfluor . The reaction outcomes are restricted by the reaction environment .Molecular Structure Analysis
The molecular structure of 4-(difluoromethyl)-2-fluorobenzaldehyde can be analyzed using various methods. For instance, molecular docking simulations and DFT can be used to examine the binding interactions of 4-difluoromethyl pyrazole derivatives . The potential binding mechanisms and strengths of derivatives within the receptor’s binding site can be assessed .Chemical Reactions Analysis
The recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(difluoromethyl)-2-fluorobenzaldehyde can be inferred from its molecular structure. It has an average mass of 156.129 Da and a monoisotopic mass of 156.038666 Da . The 4-difluoromethyl pyrazole, possessing unique chemical and physical properties, holds potential applications in medicinal chemistry, agrochemicals, and materials science .Safety and Hazards
While specific safety data for 4-(difluoromethyl)-2-fluorobenzaldehyde was not found, general safety precautions for handling similar chemicals include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .
Orientations Futures
The future directions in the field of difluoromethylation processes involve the development of novel one-electron (radio)fluorination and (radio)fluoroalkylation reactions . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(difluoromethyl)-2-fluorobenzaldehyde involves the introduction of a difluoromethyl group onto a 2-fluorobenzaldehyde molecule.", "Starting Materials": [ "2-fluorobenzaldehyde", "difluoromethyl bromide", "potassium carbonate", "acetone", "diethyl ether", "sodium borohydride", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "The first step involves the preparation of difluoromethyl bromide by reacting bromoform with hydrogen fluoride in the presence of antimony pentachloride.", "Next, 2-fluorobenzaldehyde is reacted with difluoromethyl bromide in the presence of potassium carbonate and acetone to yield 4-(difluoromethyl)-2-fluorobenzaldehyde.", "The crude product is then purified by recrystallization from diethyl ether.", "Finally, the aldehyde group of the product is reduced to an alcohol using sodium borohydride in the presence of hydrochloric acid, followed by neutralization with sodium hydroxide." ] } | |
Numéro CAS |
875222-54-1 |
Nom du produit |
4-(difluoromethyl)-2-fluorobenzaldehyde |
Formule moléculaire |
C8H5F3O |
Poids moléculaire |
174.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




